Pantothenic acid is a naturally occurring vitamin found in various foods. The hemicalcium salt refers to a compound where only half of the acidic protons of pantothenic acid are neutralized by calcium. The isotopic enrichment with 13C and 15N allows researchers to track the metabolism and fate of pantothenic acid within biological systems through techniques like isotope ratio mass spectrometry (IRMS) [].
The core structure of Pantothenic Acid-[13C3, 15N] Hemicalcium Salt is identical to natural pantothenic acid. It consists of a β-alanine moiety linked to a pantoyl moiety, which contains a carboxylic acid group and a hydroxyl group. The three carbon atoms and two nitrogen atoms are enriched with the stable isotopes 13C and 15N, respectively []. This isotopic enrichment doesn't alter the overall structure but allows for specific detection and tracing during experiments.
(Equation) COOH-CH2-CH2-CH(OH)-CONH-CH2-CH2-COOH (Pantothenic Acid) -> CH2-CH2-CH(OH)-CONH-CH2-CH2-COO- (Pantothenate) + CO2
Specific data on the melting point, boiling point, and solubility of Pantothenic Acid-[13C3, 15N] Hemicalcium Salt is scarce due to its niche research application. However, based on its similarity to natural pantothenic acid, it's expected to be hygroscopic (water-absorbing) and soluble in water and polar solvents [].
Pantothenic Acid-[13C3, 15N] Hemicalcium Salt doesn't have a direct mechanism of action. Its primary function lies in serving as an isotopically labeled tracer for studying pantothenic acid metabolism. Once incorporated into biological systems, the enriched isotopes allow researchers to distinguish between newly synthesized pantothenate and the existing pool using techniques like IRMS []. This provides valuable insights into cellular pantothenic acid utilization and CoA biosynthesis.
Pantothenic Acid-[13C3, 15N] Hemicalcium Salt acts as an isotopic tracer. When introduced into a biological system, scientists can track its incorporation and metabolism within the system by monitoring the presence and movement of the ¹³C and ¹⁵N isotopes. This allows researchers to study various aspects of pantothenic acid metabolism, including its:
The advantage of using isotopically labeled pantothenic acid lies in its ability to be distinguished from naturally occurring unlabeled pantothenic acid within the system. This distinction allows researchers to specifically trace the fate of the supplemented vitamin and gain detailed insights into its role within the biological system under study.
Pantothenic Acid-[13C3, 15N] Hemicalcium Salt can be used as an internal standard in mass spectrometry (MS) based assays for quantifying pantothenic acid levels. MS is a powerful analytical technique used to identify and measure the abundance of various molecules in a sample.
An internal standard serves as a reference compound within the MS analysis. By comparing the signal intensity of the unlabeled pantothenic acid in the sample with the signal intensity of the isotopically labeled standard, researchers can achieve more accurate and reproducible quantification of pantothenic acid concentration.
This application is particularly useful in: